molecular formula C19H17BrN4O2S B2881073 N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251672-82-8

N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2881073
CAS RN: 1251672-82-8
M. Wt: 445.34
InChI Key: USCZQIABNNZCKE-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H17BrN4O2S and its molecular weight is 445.34. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Properties

Research indicates that heterocyclic compounds incorporating sulfamoyl and oxadiazole moieties demonstrate significant antimicrobial and antifungal activities. The synthesis of new heterocyclic compounds aimed at producing potent antimicrobial agents has been a focus, showing promising results against various bacterial and fungal strains (Darwish et al., 2014). Similarly, oxadiazole derivatives have been prepared and evaluated for their antimicrobial potential, displaying variable effectiveness against selected microbial species (Gul et al., 2017).

Antitumor and Anticancer Activities

Compounds featuring pyridine and thiazole rings linked through various spacers have been synthesized and assessed for their antiproliferative effects against cancer cell lines, including liver, breast, and prostate cancer cells. These studies have identified compounds with significant inhibitory effects, highlighting the therapeutic potential of these chemical structures in cancer treatment (Alqahtani et al., 2020). Additionally, the antitumor evaluation of polyfunctionally substituted heterocyclic compounds derived from cyanoacetamide precursors has shown high antiproliferative activity, further supporting the relevance of these compounds in cancer research (Shams et al., 2010).

Synthesis and Characterization of Heterocyclic Derivatives

The chemical synthesis of heterocyclic derivatives featuring oxadiazole and related structural motifs is a significant area of interest, with applications in developing novel compounds with potential biological activities. The design and synthesis of these compounds involve various chemical reactions and structural modifications to explore their pharmacological potentials (Fuloria et al., 2014).

properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S/c1-11-8-14(5-6-15(11)20)22-16(25)10-27-17-7-4-13(9-21-17)19-23-18(24-26-19)12-2-3-12/h4-9,12H,2-3,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USCZQIABNNZCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-3-methylphenyl)-2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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